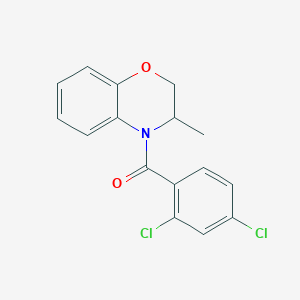

![molecular formula C10H11ClF3NO B3037512 3-[(2-氯苄基)氨基]-1,1,1-三氟-2-丙醇 CAS No. 478081-36-6](/img/structure/B3037512.png)

3-[(2-氯苄基)氨基]-1,1,1-三氟-2-丙醇

描述

The compound "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol" is a chemical that appears to be related to a class of trifluoroamino alcohols. These compounds are of interest due to their potential biological activity and their use in various chemical syntheses. The papers provided discuss related compounds and their synthesis, molecular structures, and potential applications in inhibiting proteins or as part of more complex chemical structures.

Synthesis Analysis

The synthesis of related trifluoroamino alcohols involves multiple steps, including coupling reactions, reductions, and hydrolysis. For example, 1-Amino-2-[3-13C]propanol hydrochloride was synthesized through a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide, followed by reduction with sodium borohydride and hydrolysis . Similarly, chiral N,N-disubstituted trifluoro-3-amino-2-propanols were synthesized starting from a screening lead and exploring various structural features for the inhibition of CETP . These methods could potentially be adapted for the synthesis of "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol."

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using techniques such as IR spectra, 1H NMR, and elemental analyses . The molecular structures of N-(Alkyl)imino derivatives of trifluoroacetyl phenol were determined, and their solid-state existence as E isomers with intermolecular hydrogen bridges was noted . These findings provide insights into the structural characteristics that could be expected for "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol."

Chemical Reactions Analysis

The chemical reactions involving trifluoroamino alcohols are diverse and include high-pressure hydrolysis, reduction reactions, and addition reactions . The reactivity of the trifluoro group and the presence of other functional groups, such as the amino group, play a significant role in the chemical behavior of these compounds. The synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involved an addition reaction with perfluoro-vinyl-perfluoro-methyl ether .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroamino alcohols are influenced by their molecular structure. For instance, the presence of a free hydroxyl group is essential for high potency in CETP inhibition, as modifications to this group reduced activity . The orientation of substituents on the benzyl ring also affects the activity, with certain orientations leading to higher potencies . These properties are crucial for understanding the behavior of "3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol" in various environments and potential applications.

科学研究应用

氢键和多态性

3-[(2-氯苄基)氨基]-1,1,1-三氟-2-丙醇等氨基醇在关注氢键和多态性的研究中具有重要意义。例如,关于氨基醇与喹啶酸(喹啉-2-羧酸的一种形式)反应的研究表明形成了具有不同多态性的盐。这些化合物表现出不同的氢键和π∙∙∙π堆叠相互作用,导致不同的连接基序,这对于理解分子相互作用和晶体结构至关重要 (Podjed & Modec, 2022).

氢键的结构分析

三氟甲基化氨基醇的结构分析表明构建了手性螺旋氢键链。对特定三氟甲基化氨基醇(如3-(N,N-二甲氨基)-1,1,1-三氟-2-丙醇)的氢键的详细研究揭示了交替的分子间-中等和分子内-弱氢键的存在。这些研究对于理解分子几何构型和这些分子的暂定两性离子形式的形成至关重要 (Katagiri, Fujiwara, Takahashi, & Uneyama, 2005).

用于MS研究的标记化合物

在质谱(MS)研究中,已经合成了氘代3-氨基-1-丙醇等标记化合物,用于分析环磷酰胺和异环磷酰胺。这些标记的氨基丙醇在增强MS研究中这些化合物的检测和定量方面具有重要意义,从而更深入地了解它们的分子特性 (Springer, Colvin, & Ludeman, 2007).

胆固醇酯转移蛋白抑制剂

三氟-3-氨基-2-丙醇(一类包括3-[(2-氯苄基)氨基]-1,1,1-三氟-2-丙醇的化合物)已被研究为胆固醇酯转移蛋白(CETP)的有效抑制剂。该领域的研究重点是修饰分子结构以增强抑制效力,这对于开发治疗心血管疾病至关重要 (Massa et al., 2001).

不对称合成

该化合物用于其他化学品的不对称合成,例如(S)-3-氯-1-苯基-1-丙醇,这是抗抑郁药合成中的一个重要的手性中间体。此过程涉及使用微生物还原酶,并突出了该化合物在生产对映体纯化学品中的作用 (Choi et al., 2010).

作用机制

Target of Action

A similar compound, 1-[(2r)-2-aminobutanoyl]-n-(3-chlorobenzyl)-l-prolinamide, is known to targetProthrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation.

Mode of Action

Benzylic compounds are known to undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can convert electron-withdrawing functions into electron-donating amino and alkyl groups .

Result of Action

The reduction of high oxidation state atoms in benzylic compounds can convert electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

The reactivity of benzylic compounds is known to be enhanced due to the adjacent aromatic ring .

安全和危害

属性

IUPAC Name |

3-[(2-chlorophenyl)methylamino]-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKVNHAZMRKIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186569 | |

| Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478081-36-6 | |

| Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478081-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2-Chlorophenyl)methyl]amino]-1,1,1-trifluoro-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037429.png)

![1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene](/img/structure/B3037430.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B3037431.png)

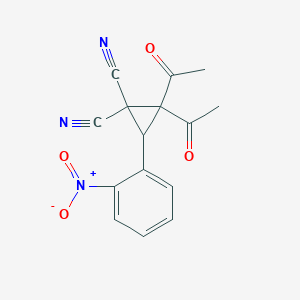

![6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B3037433.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylpiperazino)methyl]-4-piperidinol](/img/structure/B3037437.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(4-fluorophenyl)piperazino]methyl}-4-piperidinol](/img/structure/B3037438.png)

![1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B3037444.png)

![2-{[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037445.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone](/img/structure/B3037446.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B3037447.png)

![3,5-dichloro-N-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037448.png)

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037451.png)